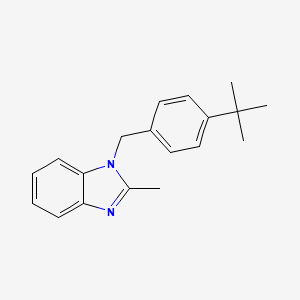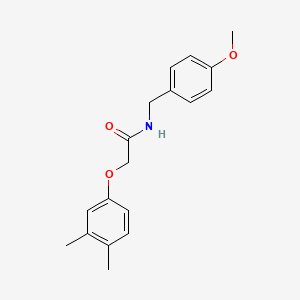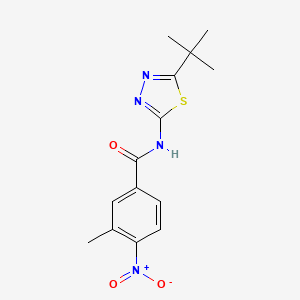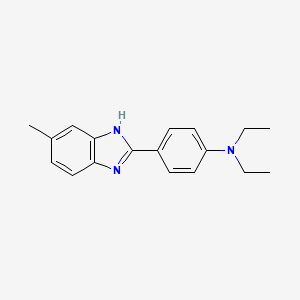
1-(4-tert-butylbenzyl)-2-methyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylbenzyl)-2-methyl-1H-benzimidazole is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as TBB or TBBz and is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in cell growth, proliferation, and survival. TBB has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Wirkmechanismus
TBB inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to a disruption of cellular signaling pathways. TBB has been shown to have a high specificity for CK2, and it does not inhibit other kinases at the concentrations used in experiments.
Biochemical and Physiological Effects
TBB has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer effects, TBB has been shown to have antiviral activity against HIV-1 and HCV. TBB has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TBB has been shown to have anti-inflammatory effects, and it has been proposed as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TBB is its high specificity for CK2. This allows researchers to study the effects of CK2 inhibition without interfering with other cellular processes. TBB is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. One of the limitations of TBB is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. TBB is also relatively unstable in solution, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for research on TBB. One area of interest is the development of TBB derivatives that have improved solubility and stability. Another area of interest is the identification of new therapeutic applications for TBB, such as in viral infections and inflammatory diseases. Finally, there is a need for further studies to elucidate the mechanisms of action of TBB and its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of TBB involves the reaction of 4-tert-butylbenzylamine with 2-methylbenzimidazole-1-carboxylic acid. The reaction is catalyzed by N,N'-carbonyldiimidazole and the product is purified by column chromatography. The yield of TBB is typically around 50-60%. The purity of the compound can be confirmed by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
TBB has been extensively studied in scientific research due to its potent inhibition of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that regulates a wide range of cellular processes, including cell proliferation, survival, and differentiation. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to have anticancer effects. TBB has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a potential therapeutic agent for cancer.
Eigenschaften
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14-20-17-7-5-6-8-18(17)21(14)13-15-9-11-16(12-10-15)19(2,3)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZAAYBPANJHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![isobutyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5792841.png)

![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5792855.png)

![2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5792869.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5792871.png)
![7-(2-furyl)-8-(2-methoxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5792879.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5792888.png)
![N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine](/img/structure/B5792892.png)

![methyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5792909.png)

![4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5792913.png)